molecular formula C10H9ClFNO2 B14594917 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide CAS No. 61610-51-3

4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide

Cat. No.: B14594917
CAS No.: 61610-51-3
M. Wt: 229.63 g/mol
InChI Key: SIEHLLRVNVKZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:

[ \text{4-Fluoroaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Triethylamine}} \text{this compound} ]

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous as it can be easily recovered and reused, reducing the overall cost and environmental impact . The reaction is typically carried out in an inert solvent, and the product is purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-butylcathinone (4-CBC)
  • 1-(4-Fluorophenyl)-2-(isopropylamino)pentan-1-one (4F-NPP)

Comparison

4-Chloro-N-(4-fluorophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .

Properties

CAS No.

61610-51-3

Molecular Formula

C10H9ClFNO2

Molecular Weight

229.63 g/mol

IUPAC Name

4-chloro-N-(4-fluorophenyl)-3-oxobutanamide

InChI

InChI=1S/C10H9ClFNO2/c11-6-9(14)5-10(15)13-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)

InChI Key

SIEHLLRVNVKZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)CCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.